chemical structure and properties of 4-(chloromethyl)-1-methyl-3-propyl-1H-pyrazole
chemical structure and properties of 4-(chloromethyl)-1-methyl-3-propyl-1H-pyrazole
An In-depth Technical Guide to 4-(chloromethyl)-1-methyl-3-propyl-1H-pyrazole
This guide provides a comprehensive technical overview of 4-(chloromethyl)-1-methyl-3-propyl-1H-pyrazole, a functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's structural characteristics, plausible synthetic pathways, chemical reactivity, and potential applications, grounded in established chemical principles.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have made it a cornerstone in the development of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the phosphodiesterase inhibitor Sildenafil.[2] The versatility of the pyrazole core allows for substitution at multiple positions, enabling fine-tuning of steric and electronic properties to optimize biological activity.[1][3]
4-(chloromethyl)-1-methyl-3-propyl-1H-pyrazole (CAS No. 1492811-26-3) is a bespoke derivative designed for synthetic utility.[4] The key features of this molecule are:
-
A fully substituted pyrazole core: The 1-methyl and 3-propyl groups provide lipophilicity and specific steric bulk.
-
A reactive chloromethyl group: The C4-position is functionalized with a chloromethyl moiety, a versatile electrophilic handle for introducing the pyrazole core into larger, more complex molecules.
This guide will explore the synthesis and potential of this valuable chemical intermediate.
Section 1: Chemical Structure and Physicochemical Properties
The structural and electronic properties of a molecule are fundamental to understanding its reactivity and potential applications.
Caption: Chemical structure of 4-(chloromethyl)-1-methyl-3-propyl-1H-pyrazole.
Physicochemical Data
While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably predicted using computational models. These parameters are crucial for predicting solubility, membrane permeability, and overall drug-likeness.
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₁₃ClN₂ | - |
| Molecular Weight | 172.66 g/mol | [5] |
| XLogP3 | 2.3 | [5] |
| Topological Polar Surface Area (TPSA) | 17.82 Ų | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bonds | 3 | [5] |
Spectroscopic Profile (Predicted)
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. Based on its structure, the following spectral characteristics are expected:
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¹H NMR: The spectrum would feature distinct signals for the methyl group on the nitrogen (~3.8-4.1 ppm), the propyl chain (a triplet for the terminal CH₃, and two multiplets for the CH₂ groups), a singlet for the chloromethyl group (~4.5-4.9 ppm), and a singlet for the pyrazole ring proton at the C5 position (~7.5-8.0 ppm).[6]
-
¹³C NMR: The spectrum would show eight distinct carbon signals, including those for the N-methyl, the three carbons of the propyl group, the chloromethyl carbon, and the three carbons of the pyrazole ring. The chemical shifts provide a carbon map of the molecule.[6]
-
IR Spectroscopy: Key vibrational bands would include C-H stretching from the alkyl groups (~2850-3000 cm⁻¹), C=N and C=C stretching from the pyrazole ring (~1500-1600 cm⁻¹), and a characteristic C-Cl stretching band (~650-800 cm⁻¹).[7]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.[6]
Section 2: Synthesis and Mechanistic Considerations
A robust and scalable synthesis is paramount for the utility of any chemical building block. While a specific documented synthesis for 4-(chloromethyl)-1-methyl-3-propyl-1H-pyrazole is not readily found in peer-reviewed literature, a highly plausible and logical multi-step route can be designed based on well-established heterocyclic chemistry.[8][9] The proposed strategy involves the initial construction of the substituted pyrazole core, followed by regioselective functionalization at the C4 position.
Caption: Proposed synthetic workflow for 4-(chloromethyl)-1-methyl-3-propyl-1H-pyrazole.
Step 1: Knorr Pyrazole Synthesis
The most direct method for constructing the 1-methyl-3-propyl-pyrazole core is the Knorr pyrazole synthesis.[10] This involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.
-
Causality: Heptane-2,4-dione is chosen as the 1,3-dicarbonyl precursor because it contains the required propyl and methyl groups that will become the C3 and C5 substituents, respectively. However, condensation with methylhydrazine can lead to two regioisomers. The nucleophilic attack of the substituted nitrogen of methylhydrazine is sterically hindered, often favoring attack at the less hindered carbonyl, which in this case would place the propyl group at the C3 position as desired. Reaction conditions can be optimized to favor the desired isomer.[8]
Step 2: C4-Functionalization via Vilsmeier-Haack Reaction
With the core synthesized, the next challenge is to introduce a functional group at the C4 position. The Vilsmeier-Haack reaction is an excellent choice for the formylation (introduction of a -CHO group) of electron-rich aromatic and heterocyclic systems.[11][12]
-
Expertise: The pyrazole ring is electron-rich, and the C4 position is the most nucleophilic site, making it highly susceptible to electrophilic substitution. The Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) is a mild electrophile, perfect for this transformation, avoiding harsh conditions that could degrade the pyrazole ring.[13] This reaction reliably yields the 4-formyl pyrazole intermediate.
Steps 3 & 4: Reduction and Chlorination
The final steps involve converting the aldehyde into the target chloromethyl group.
-
Reduction: The aldehyde is first reduced to the corresponding primary alcohol, (1-methyl-3-propyl-1H-pyrazol-4-yl)methanol. This is a standard transformation readily achieved with mild reducing agents like sodium borohydride (NaBH₄).
-
Chlorination: The resulting alcohol is then converted to the alkyl chloride. Thionyl chloride (SOCl₂) is a superior reagent for this step. Its reaction with the alcohol produces the desired product along with gaseous byproducts (SO₂ and HCl), which simplifies purification. Alternatively, phosphorus oxychloride (POCl₃) can also be used.[14] This chlorination of a hydroxymethyl group is a common and high-yielding reaction.[15]
Section 3: Reactivity and Synthetic Applications
The primary value of 4-(chloromethyl)-1-methyl-3-propyl-1H-pyrazole lies in the reactivity of its chloromethyl group. This group acts as an excellent electrophile, making the molecule a potent "pyrazolyl-methylating" agent.
Caption: Reactivity of the chloromethyl group in nucleophilic substitution reactions.
It can readily react with a wide range of nucleophiles in Sₙ2-type reactions:
-
O-Alkylation: Reaction with alcohols or phenols in the presence of a base yields ethers.
-
N-Alkylation: Reaction with primary or secondary amines provides access to more complex substituted amines.
-
S-Alkylation: Reaction with thiols leads to the formation of thioethers.[15]
This reactivity allows for the facile incorporation of the 1-methyl-3-propyl-pyrazole moiety into larger molecules, making it an ideal building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs. Given the known biological activities of pyrazoles, potential therapeutic areas for derivatives of this compound include anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[1][16]
Section 4: Experimental Protocols
The following protocols are proposed methodologies based on established literature procedures.
Protocol: Synthesis of 1-Methyl-3-propyl-1H-pyrazole-4-carbaldehyde (via Vilsmeier-Haack)
-
Trustworthiness: This protocol is based on standard Vilsmeier-Haack procedures applied to pyrazole systems, which are widely documented.[11][13]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.2 eq.) in anhydrous dichloromethane (DCM). Slowly add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) dropwise at 0°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Reaction: Dissolve 1-methyl-3-propyl-1H-pyrazole (1.0 eq.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C.
-
Heating: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux (approx. 40°C) for 2-4 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by pouring it onto crushed ice. Neutralize the solution with aqueous sodium hydroxide (2M) or sodium bicarbonate until pH 7-8.
-
Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure aldehyde.
-
Protocol: Synthesis of 4-(chloromethyl)-1-methyl-3-propyl-1H-pyrazole
-
Reduction: Dissolve the pyrazole-4-carbaldehyde (1.0 eq.) from the previous step in methanol at 0°C. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, maintaining the temperature below 10°C. Stir for 1-2 hours until the reaction is complete (monitored by TLC).
-
Quenching: Slowly add water to quench the excess NaBH₄, followed by acetone. Remove the organic solvents under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude (1-methyl-3-propyl-1H-pyrazol-4-yl)methanol, which can often be used in the next step without further purification.
-
Chlorination: Dissolve the crude alcohol in anhydrous DCM and cool to 0°C. Add thionyl chloride (SOCl₂, 1.2 eq.) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with saturated sodium bicarbonate solution. Extract with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product. Purify by chromatography if necessary.
Section 5: Safety and Handling
As a chlorinated organic compound and a reactive intermediate, 4-(chloromethyl)-1-methyl-3-propyl-1H-pyrazole should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds suggest the following precautions.[17][18][19]
-
Hazard Classification: Likely to be classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[20][21]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[22]
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
4-(chloromethyl)-1-methyl-3-propyl-1H-pyrazole represents a strategically designed chemical intermediate. Its synthesis is achievable through robust and well-understood chemical transformations. The true value of this compound is realized in its capacity as a versatile building block, enabling the efficient synthesis of novel pyrazole-containing molecules for evaluation in pharmaceutical and agrochemical research. The methodologies and insights provided in this guide offer a solid foundation for researchers looking to leverage this promising scaffold in their synthetic programs.
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